N-(2-Furylmethyl)-N-[(3-methyl-2-thienyl)methyl]-2-nitrobenzamide N-(2-Furylmethyl)-N-[(3-methyl-2-thienyl)methyl]-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 898477-05-9
VCID: VC0363637
InChI: InChI=1S/C18H16N2O4S/c1-13-8-10-25-17(13)12-19(11-14-5-4-9-24-14)18(21)15-6-2-3-7-16(15)20(22)23/h2-10H,11-12H2,1H3
SMILES: CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Molecular Formula: C18H16N2O4S
Molecular Weight: 356.4g/mol

N-(2-Furylmethyl)-N-[(3-methyl-2-thienyl)methyl]-2-nitrobenzamide

CAS No.: 898477-05-9

Main Products

VCID: VC0363637

Molecular Formula: C18H16N2O4S

Molecular Weight: 356.4g/mol

N-(2-Furylmethyl)-N-[(3-methyl-2-thienyl)methyl]-2-nitrobenzamide - 898477-05-9

CAS No. 898477-05-9
Product Name N-(2-Furylmethyl)-N-[(3-methyl-2-thienyl)methyl]-2-nitrobenzamide
Molecular Formula C18H16N2O4S
Molecular Weight 356.4g/mol
IUPAC Name N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-2-nitrobenzamide
Standard InChI InChI=1S/C18H16N2O4S/c1-13-8-10-25-17(13)12-19(11-14-5-4-9-24-14)18(21)15-6-2-3-7-16(15)20(22)23/h2-10H,11-12H2,1H3
Standard InChIKey AORXZLWVBVXUEK-UHFFFAOYSA-N
SMILES CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Canonical SMILES CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3[N+](=O)[O-]
PubChem Compound 16452623
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator